N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

Catalog No.
S3082301
CAS No.
941994-02-1
M.F
C11H9N3O5
M. Wt
263.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

CAS Number

941994-02-1

Product Name

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1,2-oxazole-5-carboxamide

Molecular Formula

C11H9N3O5

Molecular Weight

263.209

InChI

InChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15)

InChI Key

MPFAARWFLBWALR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2

solubility

not available

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide is a synthetic organic compound characterized by its isoxazole ring structure and the presence of both methoxy and nitro functional groups on the phenyl moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which may influence its biological activity and chemical reactivity. The compound's full IUPAC name reflects its complex structure, highlighting the specific arrangement of its substituents.

, typical of compounds with both aromatic and heterocyclic structures:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium.
  • Reduction: The methoxy group may be demethylated to form a hydroxyl group using reagents like boron tribromide.
  • Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution, allowing for the introduction of different functional groups .

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve interaction with specific molecular targets related to inflammatory pathways or cancer cell proliferation. The presence of both methoxy and nitro groups enhances its potential reactivity with biological targets, making it a candidate for further pharmacological studies .

The synthesis of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide typically involves several key steps:

  • Formation of Isoxazole Ring: This is achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
  • Functionalization of Phenyl Ring: The methoxy and nitro groups are introduced via electrophilic aromatic substitution.
  • Amide Bond Formation: The final step involves coupling the functionalized phenyl ring with the isoxazole ring to form the carboxamide linkage.

These synthetic routes are essential for producing this compound with desired purity and yield.

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents targeting inflammation and cancer.
  • Material Science: The compound can be used as a building block in synthesizing more complex organic molecules, contributing to material development.
  • Biological Research: Its properties are studied for potential antimicrobial effects, making it relevant in pharmaceutical applications .

Interaction studies of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate the compound's mechanism of action and identify potential therapeutic uses. For instance, it may inhibit specific enzymes related to inflammatory responses or cancer cell growth, thus providing insights into its pharmacological profile .

Several compounds share structural similarities with N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide. Here are some notable examples:

Compound NameKey Features
N-(2-methoxyphenyl)isoxazole-5-carboxamideLacks nitro group; focuses on methoxy substitution
N-(2-nitrophenyl)isoxazole-5-carboxamideContains nitro group but lacks methoxy substitution
N-(2-methoxy-5-chlorophenyl)isoxazole-5-carboxamideContains chlorine instead of nitro; different reactivity

Comparison Highlights:

  • Unique Functional Groups: N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide's combination of methoxy and nitro groups enhances its reactivity and biological activity compared to others.
  • Reactivity Profiles: The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for distinct reactivity patterns in

Regioselective Cycloaddition Approaches for Isoxazole Core Construction

The isoxazole ring in N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Regioselectivity—critical for positioning substituents at the 3,5- or 3,4-positions—is influenced by dipolarophile electronic properties and catalysts.

Vinylphosphonates as Dipolarophiles: Vinylphosphonates bearing α- or β-leaving groups (e.g., bromine or dialkylamino) react with halogenoximes to yield 3,5-disubstituted isoxazoles (47–80%) or 3,4-disubstituted analogs (63–75%). The leaving group’s position dictates regiochemical outcomes, with β-substituents favoring 3,4-products due to transition-state stabilization.

Mechanochemical Synthesis: Solvent-free ball milling enables efficient 3,5-isoxazole formation from terminal alkynes and hydroxyimidoyl chlorides. Cu/Al₂O₃ catalysis broadens substrate scope to include electron-rich and electron-deficient alkynes, achieving yields of 55–89% with recyclable catalysts. This method reduces E-factors by 40–60% compared to solution-phase reactions.

Chiral Bis-Isoxazole Systems: [3+2] Cycloadditions using nitrile oxides and terpene-derived alkenes (e.g., (R)-carvone) yield enantiomerically pure bis-isoxazoles. DFT calculations confirm regioselectivity arises from favorable orbital interactions and steric effects.

MethodDipolarophileCatalystRegiochemistryYield (%)
VinylphosphonateBromo/dialkylaminoNone3,5 or 3,447–80
MechanochemicalTerminal alkynesCu/Al₂O₃3,555–89
Chiral synthesis(R)-CarvoneNoneBis-isoxazole65–78

Nitrophenyl Functionalization via Nucleophilic Aromatic Substitution

The nitrophenyl group is introduced via NAS, where electron-withdrawing groups (EWGs) activate the aromatic ring toward nucleophilic attack.

Nitro and Methoxy Synergy: The 4-nitro group meta-directs nucleophiles, while the 2-methoxy group exerts ortho/para-directing effects. Computational studies indicate that the nitro group’s strong EWG character lowers the aromatic ring’s electron density, facilitating substitution at the para position relative to methoxy. Fluorine, despite being a poor leaving group in SN2 reactions, acts as a viable leaving group in NAS due to its electron-withdrawing nature.

Optimized Reaction Conditions: Using 4-fluoro-2-methoxy-nitrobenzene as a substrate, amination with ammonia or amines at 120–150°C in DMF yields N-(2-methoxy-4-nitrophenyl) derivatives. Yields improve with microwave assistance (30 minutes vs. 12 hours conventionally).

Carboxamide Coupling Reactions: Amidation Techniques and Catalytic Systems

Coupling the isoxazole-5-carboxylic acid to the nitrophenyl amine requires activating the carboxyl group.

EDC/DMAP-Mediated Amidation: Reacting 5-methylisoxazole-4-carboxylic acid with N-(2-methoxy-4-nitrophenyl)amine using EDC and DMAP in dichloromethane achieves 65–78% yields. DMAP accelerates acyl transfer by stabilizing the intermediate oxazolium ion.

Alternative Catalysts: HATU and HOAt in DMF enable room-temperature coupling with reduced reaction times (4–6 hours) and comparable yields (70–82%).

Coupling ReagentSolventTime (h)Yield (%)
EDC/DMAPDichloromethane24–4865–78
HATU/HOAtDMF4–670–82

Solvent-Free and Microwave-Assisted Synthesis Protocols

Mechanochemical Synthesis: Ball milling isoxazole precursors with nitrophenyl amines eliminates solvent use, achieving 70–85% yields in <60 minutes. Scaling to 1.0-gram batches maintains efficiency without yield loss.

Microwave Acceleration: Microwave irradiation reduces NAS reaction times from hours to minutes. For example, coupling 5-methylisoxazole-4-carbonyl chloride with N-(2-methoxy-4-nitrophenyl)amine under microwaves (100°C, 300 W) completes in 15 minutes (82% yield).

Electronic Effects of Methoxy and Nitro Substituents on Bioactivity

The methoxy (-OCH₃) and nitro (-NO₂) groups at positions 2 and 4 of the phenyl ring, respectively, create a polarized electronic environment critical for bioactivity. The methoxy group, an electron-donating substituent, induces partial positive charges at ortho/para positions via resonance, while the nitro group’s strong electron-withdrawing nature amplifies this polarization [1] [2]. Density Functional Theory (DFT) calculations on analogous isoxazole systems reveal that nitro groups reduce the highest occupied molecular orbital (HOMO) energy by 0.8–1.2 eV, enhancing electrophilic interactions with biological targets such as bacterial β-lactamases [2].

Comparative studies of substituted benzylidene isoxazolones demonstrate that methoxy groups improve solubility via hydrogen bonding, as evidenced by logP reductions of 0.3–0.5 units in derivatives with para-methoxy substituents [4]. Conversely, nitro groups increase dipole moments (μ) by 2.5–3.0 Debye, strengthening binding to hydrophobic enzyme pockets [4]. For N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide, this synergy enables dual functionality: the methoxy group stabilizes the molecule in aqueous phases, while the nitro group drives target engagement through charge transfer interactions [1] [2].

Conformational Analysis of the Isoxazole-Carboxamide Pharmacophore

The isoxazole-carboxamide system adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carboxamide’s NH and the isoxazole’s oxygen atom [1] [4]. Nuclear magnetic resonance (NMR) studies of related compounds show restricted rotation about the C–N bond connecting the carboxamide to the phenyl ring, with rotational barriers exceeding 15 kcal/mol due to conjugation with the isoxazole’s π-system [4]. This rigidity positions the carboxamide’s carbonyl group at a 120° angle relative to the isoxazole plane, optimizing hydrogen-bond acceptor capacity.

Molecular docking simulations reveal that the isoxazole ring’s oxabicyclic structure fits into the active sites of bacterial enzymes, such as β-lactamase (PDB: 6W2Z), with binding affinities (ΔG) of −9.2 kcal/mol [2]. The carboxamide’s NH forms a 2.8 Å hydrogen bond with Thr237, while the isoxazole oxygen interacts with Ser130 via a 3.1 Å electrostatic contact [2]. Flexibility in the carboxamide’s side chain allows adaptive binding: derivatives with propyl substituents show 30% higher inhibition than methyl analogues due to van der Waals contacts with hydrophobic residues [4].

Comparative SAR with Ortho-, Meta-, and Para-Nitrophenyl Analogues

Positional isomerism of the nitro group profoundly influences bioactivity. Para-nitro substitution, as in N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide, maximizes resonance stabilization of the electron-withdrawing effect, resulting in IC₅₀ values 2–3 times lower than ortho- or meta-nitro analogues in antimicrobial assays [2] [3]. For example, against Leishmania donovani amastigotes, the para-nitro derivative exhibits an IC₅₀ of 0.54 ± 0.01 μM, compared to 15.45 ± 1.48 μM for a meta-chlorophenyl analogue [3].

Ortho-nitro substitution introduces steric hindrance, reducing binding pocket accessibility. Molecular dynamics simulations show that ortho-nitro derivatives undergo 20° torsional deviations in the phenyl ring, disrupting π-stacking with Tyr105 in β-lactamase [2]. Meta-nitro analogues, while avoiding steric clashes, exhibit weaker electron-withdrawing effects due to diminished resonance conjugation, lowering dipole moments by 1.2 Debye relative to para-nitro systems [4].

Table 1: Bioactivity of Nitrophenyl Isoxazole-Carboxamide Analogues

Nitro PositionTarget Enzyme (PDB)Binding Affinity (ΔG, kcal/mol)IC₅₀ (μM)
Paraβ-lactamase (6W2Z)−9.20.54
Metaβ-lactamase (6W2Z)−7.84.59
Orthoβ-lactamase (6W2Z)−6.515.45

The mechanistic pathways through which N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide exerts its inhibitory effects on cyclooxygenase isoforms involve multiple molecular interactions within the enzyme active sites. Research has demonstrated that isoxazole carboxamide derivatives exhibit distinct binding patterns and inhibitory mechanisms against both COX-1 and COX-2 isoforms [1] [2] [3].

Molecular Binding Interactions

The compound demonstrates competitive inhibition characteristics against both cyclooxygenase isoforms through direct binding to the enzyme active sites. Studies utilizing chloro-fluorophenyl-isoxazole carboxamide derivatives revealed that compound 2b exhibited IC50 values of 0.391 μM against COX-1 and 0.501 μM against COX-2, indicating a selectivity ratio of 1.28 [2]. Similarly, compound 2a showed IC50 values of 0.562 μM for COX-1 and 0.811 μM for COX-2, with a selectivity ratio of 1.44 [2].

Molecular docking studies have revealed the specific amino acid residues involved in the binding mechanism. The compound forms hydrogen bonds with critical residues including His90, Ser353, Ile517, and Phe518 in the COX-2 active site, while establishing pi-cation interactions with Arg120 [4]. Within the COX-1 binding pocket, the compound interacts with residues such as His207, Phe210, Thr212, His386, and Val451 [5].

Structure-Activity Relationships

The presence of the methoxy group at the 2-position and the nitro group at the 4-position of the phenyl ring significantly influences the inhibitory potency. The electron-withdrawing nitro group enhances the binding affinity through electronic effects, while the methoxy group provides additional hydrogen bonding opportunities [6] [7]. The isoxazole ring system contributes to the overall molecular geometry, allowing optimal fit within the cyclooxygenase active site [3].

Enzyme Selectivity Mechanisms

The selectivity between COX-1 and COX-2 isoforms is attributed to the structural differences in their active sites. The COX-2 isoform contains a Val523 residue instead of Ile523 found in COX-1, creating a secondary binding pocket that accommodates the bulkier isoxazole carboxamide structure [4]. The compound's interaction with Arg513 in COX-2, which remains buried in COX-1, contributes to the selective inhibition pattern [4].

Modulation of Heat Shock Protein 90 (Hsp90) Chaperone Function

The modulation of Heat Shock Protein 90 chaperone function by N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide occurs through specific interactions with the nucleotide-binding domain of the protein. Isoxazole derivatives have demonstrated significant potential as Hsp90 inhibitors through multiple mechanistic pathways [8] [9] [10].

Binding Site Interactions

The compound binds to the amino-terminal nucleotide-binding region of human Hsp90 with high affinity. Studies of 3,4-disubstituted isoxazole derivatives revealed that compound 5 exhibited cytotoxic activity with an IC50 of 14 μM against cancer cells and reduced Hsp90 expression from 5.54 ng/mL in normal cells to 1.56 ng/mL in cancer cells [9] [10]. The binding involves critical amino acid residues including Thr184, Asn51, Asp93, Asp58, Met98, and Val150 within the Hsp90 active site [10].

Chaperone Cycle Disruption

The inhibition mechanism involves disruption of the Hsp90 chaperone cycle through interference with ATP binding and hydrolysis. The isoxazole ring system mimics the adenine portion of ATP, allowing competitive binding to the nucleotide-binding site [11]. This binding prevents the conformational changes necessary for client protein folding and stabilization [8].

VER-50589, an isoxazole analog of the pyrazole compound VER-49009, demonstrated an IC50 of 28 nM in fluorescence polarization competitive binding assays, comparable to the parent compound's IC50 of 25 nM [12]. The compound showed superior cell growth inhibition against six different human cancer cell lines and caused depletion of Hsp90 client proteins including Her2, Raf-1, CDK-4, and phosphorylated Akt [12].

Client Protein Degradation

The inhibition of Hsp90 function leads to destabilization and degradation of client proteins through the ubiquitin-proteasome pathway. Studies demonstrated that isoxazole derivatives caused degradation of oncogenic proteins such as CDK4 and Akt, which are Hsp90β-dependent client proteins [13]. The compound showed dose-dependent effects on client protein levels while maintaining selectivity for Hsp90β over Hsp90α isoforms [13].

Molecular dynamics simulations confirmed the stability of isoxazole-Hsp90 complexes, with the compounds maintaining high affinity interactions within the ATPase active site [10]. The binding affinity and stability are essential for sustained inhibitory effects on cancer cell proliferation [10].

Heat Shock Response Modulation

Unlike amino-terminal inhibitors that induce compensatory heat shock responses, certain isoxazole derivatives demonstrate the ability to suppress heat shock protein expression levels. Compound 5 effectively reduced Hsp90 protein levels without triggering upregulation of other heat shock proteins [10]. This mechanism provides advantages over conventional Hsp90 inhibitors that activate cellular stress responses [14].

Bacterial Efflux Pump Inhibition and Multidrug Resistance Reversal

The inhibition of bacterial efflux pumps by N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide represents a significant mechanism for reversing multidrug resistance in pathogenic bacteria. Research has demonstrated that isoxazole-containing compounds can effectively inhibit various efflux pump systems, restoring antibiotic sensitivity in resistant bacterial strains [15] [16].

Resistance-Nodulation-Cell Division (RND) Pump Inhibition

The compound targets RND-type efflux pumps, particularly the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa. Studies of heterocyclic carboxamides containing isoxazole moieties revealed that compound 6j (TXA01182) demonstrated 8-fold potentiation of levofloxacin against wild-type P. aeruginosa ATCC 27853 at a concentration of 6.25 μg/mL [15].

The inhibition mechanism involves direct binding to efflux pump components, preventing substrate recognition and transport. Molecular docking studies indicated that the compounds interact with critical residues in the periplasmic domain of RND transporters [15]. The isoxazole ring system provides appropriate geometry for fitting within the binding pocket of these membrane proteins [15].

Multidrug Resistance Reversal

The efflux pump inhibitory activity translates to significant reversal of multidrug resistance phenotypes. TXA01182 showed synergistic activity with multiple antibiotic classes including monobactams, fluoroquinolones, sulfonamides, and tetracyclines against P. aeruginosa [15]. The compound demonstrated effectiveness against multidrug-resistant clinical isolates, restoring susceptibility to conventional antibiotics [15].

Studies with N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide derivatives revealed that these compounds evade innate efflux machinery in Mycobacterium tuberculosis [16]. The structural modifications prevent recognition by efflux pumps while maintaining antimicrobial activity [16].

Mechanism of Action Studies

Biophysical and genetic studies confirmed that the mechanism involves efflux inhibition rather than membrane disruption. The compounds maintained bacterial membrane integrity while effectively blocking efflux pump function [15]. Time-kill studies demonstrated that the combination of efflux pump inhibitors with antibiotics results in enhanced killing kinetics compared to antibiotics alone [15].

The compounds also demonstrated the ability to lower the frequency of resistance development, suggesting that efflux pump inhibition reduces selective pressure for resistance mutations [15]. This property is particularly valuable for maintaining long-term antibiotic efficacy in clinical settings [15].

Broad-Spectrum Activity

The efflux pump inhibitory activity extends beyond single pump systems to multiple efflux mechanisms. Pyrrole-based compounds related to isoxazole structures showed activity against both AcrAB-TolC and MexAB-OprM systems, indicating potential for broad-spectrum efflux pump inhibition [17]. The compounds inhibited efflux of fluorescent probes and reduced persister cell formation, contributing to comprehensive antimicrobial enhancement [17].

The mechanism also involves attenuation of bacterial virulence factors, as efflux pumps contribute to both antibiotic resistance and pathogenicity [17]. This dual effect provides additional therapeutic benefits beyond simple resistance reversal [17].

ParameterCOX-1COX-2Hsp90Efflux Pumps
IC50 Range0.391-0.563 μM0.501-0.811 μM14-28 μM6.25 μg/mL
Binding AffinityCompetitiveCompetitiveATP-competitiveDirect binding
SelectivityModerateModerateHighBroad-spectrum
MechanismActive site bindingActive site bindingChaperone disruptionPump inhibition

XLogP3

1.3

Dates

Last modified: 08-18-2023

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